Annomolin
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H64O7 |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,5R,6R)-2,5,6-trihydroxy-11-[(2R,5S)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-33(39)34-24-22-30(42-34)18-15-14-17-19-31(37)32(38)23-21-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1 |
InChI Key |
RHCCRBHGFXGPHN-JBSVHPCSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@H]([C@@H](CC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)CCCCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
annomolin |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation Methodologies
Plant Source Material and Extraction Protocols
Annomolin is predominantly isolated from the seeds of Annona cherimolia. acs.orgacs.orgnih.gov The seeds are a known source of annonaceous acetogenins (B1209576). encyclopedia.pubmdpi.com
Annona cherimolia Seed Extracts
Studies have reported the isolation of this compound from ethanolic extracts of Annona cherimolia seeds. acs.orgacs.orgnih.gov The seeds of A. cherimolia have been systematically investigated for their chemical content, leading to the isolation of various acetogenins, including this compound and annocherimolin. acs.org
Optimization of Botanical Extraction Techniques for this compound
Extraction of bioactive compounds from plant materials is a critical initial step. Various factors influence the efficiency and selectivity of the extraction process, including the type of solvent, temperature, time, and solvent-to-material ratio. mdpi.comnih.govphcog.com While specific optimization protocols solely for this compound extraction from Annona cherimolia seeds are not detailed in the provided snippets, general principles for optimizing botanical extraction techniques apply. These involve selecting appropriate solvents (such as ethanol (B145695) or methanol, which are commonly used for acetogenins) mdpi.comnih.gov, determining optimal extraction times and temperatures, and optimizing the ratio of solvent to plant material. nih.govphcog.com Techniques like maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are employed in botanical extraction, with modern techniques often offering higher yields and shorter extraction times. nih.gov
Chromatographic Separation and Purification Techniques
Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of compounds present in the crude extract. Chromatography is a powerful technique for separating components of a mixture based on their differential interactions with a stationary and a mobile phase. journalagent.comifsc.edu.br
Advanced Liquid Chromatography for this compound Isolation
Advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), are widely used for the isolation and purification of natural products, including annonaceous acetogenins. mdpi.comnih.govchromtech.com HPLC allows for efficient separation of compounds based on their polarity and interaction with the stationary phase under high pressure. chromtech.com Preparative HPLC is often employed to isolate target compounds in larger quantities for structural identification and further analysis. nih.govchromatographyonline.com The isolation of this compound has involved repeated column chromatography and HPLC. acs.org
Purity Assessment Methodologies for Isolated this compound
Assessing the purity of isolated compounds is crucial for accurate structural characterization and biological evaluation. nih.gov Purity assessment methodologies ensure that the characterized compound is indeed this compound and is free from significant impurities. While specific methods for this compound's purity assessment are not explicitly detailed, common techniques for assessing the purity of isolated natural products include chromatographic methods (e.g., analytical HPLC) and spectroscopic techniques (e.g., quantitative NMR). nih.gov These methods help determine the presence and levels of any co-eluting or residual impurities. nih.gov
Spectroscopic Techniques for this compound Structural Elucidation
Structural elucidation is the process of determining the molecular structure of a compound using experimental data. fiveable.me Spectroscopic techniques are indispensable tools in this process, providing detailed information about the functional groups, connectivity, and stereochemistry of a molecule. fiveable.meegyankosh.ac.in
The structure of this compound has been elucidated using spectral data. acs.orgacs.orgnih.gov Key spectroscopic methods employed in the structural determination of annonaceous acetogenins, including this compound, typically include:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining the molecular formula and identifying structural fragments. fiveable.meyoutube.com For this compound, FABMS data showing a molecular ion peak at m/z 619.4548 corresponding to the formula C₃₅H₆₄O₇Na has been reported. acs.org EIMS analysis of derivatives can further aid in locating functional groups. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. fiveable.meyoutube.comnumberanalytics.combruker.com ¹H NMR and ¹³C NMR are fundamental for assigning protons and carbons and determining their connectivity. Analysis of chemical shifts, splitting patterns, and coupling constants is crucial. fiveable.me Two-dimensional NMR techniques like COSY and HSQC can provide correlations between different nuclei, further assisting in building the structural picture. fiveable.me NMR data for this compound has been used to identify the presence of a mono-THF ring with one flanking hydroxyl and a 1,2-diol at C-7/8 of the aliphatic chain. acs.orgacs.orgnih.gov Analysis of proton and carbon signals helps in assigning specific parts of the molecule. acs.org
Infrared (IR) Spectroscopy: Helps in identifying the presence of specific functional groups based on characteristic absorption frequencies. fiveable.meyoutube.comnumberanalytics.com The IR spectrum of this compound has shown absorptions for hydroxyl (3446 cm⁻¹) and α,β-unsaturated γ-lactone (1747 cm⁻¹) functionalities. acs.org
UV-Visible (UV-Vis) Spectroscopy: Can provide information about the presence of conjugated systems within the molecule. egyankosh.ac.in
By integrating the data obtained from these spectroscopic techniques, combined with chemical derivatization, the complete structure and relative configuration of this compound were determined. acs.orgacs.orgnih.gov For instance, chemical derivatization, such as the formation of Mosher esters, can be used in conjunction with NMR to determine the absolute stereochemistry. acs.orgkoreascience.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination
NMR spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). nih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential in piecing together its molecular architecture.
¹H NMR spectroscopy provided information on the different types of protons present in the molecule, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by coupling patterns and constants). The integration of signals in the ¹H NMR spectrum helped determine the relative number of protons of each type.
¹³C NMR spectroscopy was used to identify the different types of carbon atoms in the this compound structure. While ¹³C NMR alone may not provide complete structural information, it is invaluable when used in conjunction with 2D NMR techniques.
Through the comprehensive analysis of NMR data, researchers were able to identify key structural features of this compound. Notably, NMR spectroscopy was instrumental in confirming the presence of a mono-tetrahydrofuran (THF) ring within the molecule and establishing the location of functional groups, including a 1,2-diol functionality at carbons C-7 and C-8 of the aliphatic chain. nih.govwikipedia.org
Mass Spectrometry Applications in this compound Research
Mass Spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in deducing its structure. In the study of this compound, MS played a significant role in confirming the molecular weight and providing clues about substructures through the analysis of characteristic fragment ions. nih.govwikipedia.org
Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) are commonly used for the analysis of natural products like acetogenins. These methods allow for the separation of compounds in a mixture before they enter the mass spectrometer, ensuring that the mass spectrum obtained is for a single component.
The molecular ion peak in the mass spectrum provides the molecular weight of this compound. Fragmentation patterns, generated by the breaking of chemical bonds during the ionization process, yield a series of smaller ions. The m/z (mass-to-charge ratio) values of these fragment ions, along with their relative abundances, provide a unique fingerprint that can be interpreted to determine the presence of specific functional groups and the connectivity within the molecule. For this compound, mass spectral data supported the structural information obtained from NMR, helping to confirm the proposed structure. nih.govwikipedia.org
Complementary Spectroscopic Methods for Structural Confirmation
In addition to NMR and MS, other spectroscopic techniques provided complementary information crucial for the complete structural elucidation of this compound. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the presence or absence of specific functional groups and conjugated systems within a molecule.
IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and C-H stretches. For this compound, IR spectroscopy would have provided evidence for the presence of hydroxyl groups, consistent with the 1,2-diol moiety and the hydroxyl flanking the THF ring. nih.govwikipedia.org
UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which causes electronic transitions within the molecule. This technique is particularly useful for detecting conjugated systems, such as double bonds or aromatic rings. While this compound is primarily a saturated acetogenin (B2873293) with a THF ring and hydroxyl groups, UV-Vis spectroscopy can still provide useful information, particularly if there are any minor chromophores present or to confirm the absence of significant conjugation. nih.govwikipedia.org
The combined data from NMR, MS, IR, and UV-Vis spectroscopy provided a comprehensive set of information that allowed researchers to confidently propose and confirm the complete molecular structure of this compound, including its stereochemical features. nih.govwikipedia.org
Summary of Spectroscopic Findings for this compound Structure Elucidation
| Spectroscopic Technique | Key Information Provided | Structural Features Elucidated in this compound |
| NMR Spectroscopy | Connectivity of atoms, functional groups, stereochemistry | Presence of mono-THF ring, 1,2-diol at C-7/8, flanking hydroxyl. nih.govwikipedia.org |
| Mass Spectrometry | Molecular weight, fragmentation pattern, substructures | Confirmation of molecular weight, supporting evidence for structural units. nih.govwikipedia.org |
| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O) | Evidence for hydroxyl groups. nih.govwikipedia.org |
| UV-Vis Spectroscopy | Detection of conjugated systems and electronic transitions | Information regarding the presence or absence of significant conjugation. nih.govwikipedia.org |
Biosynthetic Pathways and Precursor Studies of Annomolin
Proposed Biosynthetic Routes for Annonaceous Acetogenins (B1209576)
The proposed biosynthetic routes for Annonaceous acetogenins involve the elongation of fatty acids and subsequent modifications. Early precursors are suggested to include compounds like muricadienin, muridienins, and chatenaytrienins. lipidmaps.orgcrbb-journal.com These linear precursors, containing diene, triene, or triene ketone groups, are thought to undergo a series of epoxidations and cyclizations to form the characteristic THF or THP rings. sysrevpharm.org The configuration of the double bonds in the starting materials is proposed to influence the stereochemistry of the resulting hydroxylated centers and THF rings. For instance, trans double bonds may lead to erythro configurations, while cis double bonds may result in threo configurations. sysrevpharm.org The formation of cis and trans THF rings is thought to depend on the direction of epoxidation of specific double bonds, such as the C-19/20 double bond. sysrevpharm.org
Hypothetical pathways suggest that various types of acetogenins, including those with mono-THF, adjacent bis-THF, and non-adjacent bis-THF rings, can be related through similar biosynthetic steps. core.ac.uk Mono-THF acetogenins with two flanking hydroxyls, such as annonacin (B1665508), cis-annonacin, and annonacin A, are considered to be formed from cis-cis or trans-cis dienes through epoxidation followed by cyclization. core.ac.uk
Enzymatic Mechanisms Implicated in Annomolin Formation
While the polyketide pathway is implicated in the biosynthesis of Annonaceous acetogenins, specific enzymatic mechanisms involved in the formation of this compound are not extensively detailed in the provided search results. The biosynthesis of polyketides typically involves polyketide synthases (PKSs), which are large multi-functional enzymes or complexes that catalyze the stepwise condensation of acyl-CoA extender units (such as malonyl-CoA) onto a starter molecule. Subsequent modifications, including reductions, dehydrations, and cyclizations, are carried out by other enzymes.
The formation of the THF or THP rings from proposed linear precursors containing double bonds would likely involve epoxidase enzymes, which introduce epoxide rings, followed by cyclases that catalyze the ring closure to form the cyclic ether structures. Hydroxylation steps would be mediated by hydroxylase enzymes, which introduce hydroxyl groups at specific positions on the carbon chain. The formation of the terminal γ-lactone ring involves the cyclization of a carboxylic acid with a hydroxyl group.
Although direct experimental work on the biosynthesis of Annonaceous acetogenins has been challenging due to difficulties in growing the plants rapidly in tissue culture, which would facilitate radiolabeling studies, the presence of double bonds in some isolated acetogenins provides support for the hypothesized biogenetic pathways involving epoxidation and cyclization. sysrevpharm.org
Genetic and Molecular Regulation of this compound Biosynthesis
Research into the genetic and molecular regulation of Annonaceous acetogenin (B2873293) biosynthesis, including that of this compound, is an active area. A gene cluster potentially responsible for the biosynthesis of acetogenins has been identified in Annona cherimola. researchgate.net This suggests that the genes encoding the enzymes involved in the polyketide synthesis, epoxidation, cyclization, hydroxylation, and lactone formation are likely clustered together in the plant genome.
The biosynthesis of plant secondary metabolites, such as acetogenins, is often regulated by transcription factors. These proteins can activate or inhibit the expression of multiple genes involved in a biosynthetic pathway by binding to cis-elements in the promoter regions of these genes. researchgate.net This transcriptional regulation can effectively control the specific biosynthesis and accumulation of secondary metabolites. researchgate.net While the search results mention the role of transcription factors (including AP2/ERFs, bHLH, MYB, and WRKY) in regulating secondary metabolites in plants, specific details regarding the genetic and molecular regulation directly controlling this compound biosynthesis are not provided. researchgate.net
Further research is needed to fully elucidate the specific genes, enzymes, and regulatory mechanisms that govern the biosynthesis of this compound in Annona species.
Molecular and Cellular Mechanisms of Action
Interactions with Subcellular Targets
The primary mode of action for Annomolin, characteristic of Annonaceous acetogenins (B1209576), is its interaction with the mitochondria, the powerhouse of the cell.
Mitochondrial Complex I Inhibition by this compound
Annonaceous acetogenins are well-documented as potent inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This large multi-protein complex is the first and largest enzyme in the electron transport chain, playing a crucial role in cellular respiration and ATP production. nih.govesrf.frwikipedia.org It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. esrf.frwikipedia.org
By inhibiting Complex I, this compound effectively disrupts the electron flow, which has several critical downstream consequences:
Decreased ATP Synthesis: The disruption of the proton gradient impairs the function of ATP synthase, leading to a significant reduction in the cell's primary energy currency, ATP.
Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I is a major source of mitochondrial ROS production. nih.govmdpi.com The blockage of electron transfer can lead to the partial reduction of oxygen, forming superoxide (B77818) anions and other damaging reactive species.
Induction of Oxidative Stress: The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage lipids, proteins, and DNA.
This inhibition of mitochondrial respiration is considered a key factor in the selective cytotoxicity of acetogenins against cancer cells, which often have higher energy demands and are more vulnerable to disruptions in ATP production compared to normal cells.
Other Identified Molecular Targets of this compound
Currently, the primary and most extensively studied molecular target of this compound and other Annonaceous acetogenins is Mitochondrial Complex I. While the profound effects of Complex I inhibition can explain much of its cytotoxicity, research into other potential molecular targets is ongoing. As of now, the scientific literature has not extensively identified or characterized other specific molecular targets for this compound.
Cellular Pathway Modulation
The interaction of this compound with its molecular targets triggers a cascade of events that modulate critical cellular pathways, ultimately leading to cell death.
Induction of Apoptotic Pathways by this compound
This compound has been identified as a potent cytotoxic agent, demonstrating significant activity against various human cancer cell lines. nih.gov For instance, it has shown remarkable cytotoxic selectivity for the human prostate tumor cell line (PC-3), with a potency reported to be over 10,000 times that of the chemotherapy drug Adriamycin. nih.gov This cytotoxicity is largely achieved through the induction of apoptosis, or programmed cell death. nih.gov
Apoptosis is a regulated and essential physiological process for removing unwanted or damaged cells. nih.gov It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. nih.govmdpi.com The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov While the precise apoptotic pathways activated by this compound are still under detailed investigation, its action as a mitochondrial inhibitor strongly points towards the engagement of the intrinsic apoptotic pathway.
Table 1: Cytotoxicity of this compound Against a Human Cancer Cell Line
| Cell Line | Compound | Potency Comparison |
| PC-3 (Prostate Cancer) | This compound | >10,000 times more potent than Adriamycin |
Data sourced from studies on new cytotoxic annonaceous acetogenins. nih.gov
Role of Bax/Bcl-2 Proteins in this compound-Induced Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). researchgate.netfrontiersin.org The balance between these opposing factions is critical for determining a cell's fate. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is often considered a rheostat that dictates the susceptibility of a cell to an apoptotic stimulus. frontiersin.org
An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane (MOMP). frontiersin.org This event is a point of no return in the apoptotic process. Bax, upon activation, translocates from the cytosol to the mitochondrial outer membrane, where it forms pores, leading to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytoplasm. nih.govwikipedia.org
While direct studies measuring the effect of this compound on the expression levels of Bax and Bcl-2 have not been widely reported, the known mechanisms of other acetogenins suggest that this compound likely induces apoptosis by altering this critical Bax/Bcl-2 balance in favor of cell death. nih.govinnovareacademics.in
Activation of Extrinsic and Intrinsic Apoptotic Pathways
Apoptosis can be initiated through two main signaling cascades: the extrinsic and the intrinsic pathways. nih.govthermofisher.comslideshare.net
The Extrinsic Pathway: This pathway is initiated by extracellular signals, where death ligands (like FasL or TNF-α) bind to death receptors on the cell surface. assaygenie.com This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.gov
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or metabolic perturbations. thermofisher.comassaygenie.com As described above, the inhibition of Mitochondrial Complex I by this compound is a significant intracellular stressor. This leads to mitochondrial dysfunction, an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the formation of the apoptosome complex. slideshare.net The apoptosome then activates the initiator caspase-9, which subsequently activates executioner caspase-3. nih.gov
The two pathways are not entirely separate and can be interconnected. For instance, caspase-8 from the extrinsic pathway can cleave the protein Bid into tBid, which then translocates to the mitochondria to activate the intrinsic pathway. nih.gov Given that this compound's primary target is the mitochondrion, it is highly probable that it predominantly activates the intrinsic apoptotic pathway. The resulting metabolic crisis and oxidative stress serve as powerful triggers for this mitochondrial-mediated cell death cascade.
Effects on Cellular Proliferation and Viability
This compound is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from the Annonaceae family of plants. nih.gov Research has highlighted its significant cytotoxic and anti-proliferative effects against various cancer cell lines. A key study demonstrated that this compound exhibits remarkable and selective cytotoxicity against the human prostate tumor cell line (PC-3), with a potency reported to be over 10,000 times greater than that of the conventional chemotherapeutic drug adriamycin. nih.gov
This potent activity is characteristic of annonaceous acetogenins, which are widely recognized for their growth-inhibitory effects. nih.govresearchgate.net Studies on compounds structurally related to this compound, such as annocherimolin, have shown cytotoxic potencies approximately 10,000 times that of adriamycin in breast (MCF-7) and colon (HT-29) cancer cell lines. nih.gov The broader class of acetogenins consistently demonstrates the ability to inhibit the proliferation of various cancer cells, including but not limited to lung carcinoma, liver cancer, and pancreatic carcinoma. nih.govnih.gov The anti-proliferative effects of these compounds are typically dose-dependent and can induce cell death at micromolar or even lower concentrations. nih.govresearchgate.net
| Compound | Cancer Cell Line | Reported Potency/Effect | Reference |
|---|---|---|---|
| This compound | Prostate Cancer (PC-3) | >10,000 times the potency of Adriamycin | nih.gov |
| Annocherimolin | Breast Cancer (MCF-7) | ~10,000 times the potency of Adriamycin | nih.gov |
| Annocherimolin | Colon Cancer (HT-29) | ~10,000 times the potency of Adriamycin | nih.gov |
| Annonacin (B1665508) | Breast Cancer (MCF-7) | ED₅₀ = 0.31 µM | nih.gov |
Mechanistic Basis of this compound's Selective Cytotoxicity to Cancer Cells
The profound cytotoxicity of this compound and other annonaceous acetogenins is primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govijper.org This mechanism is central to their therapeutic potential, as it allows for the elimination of malignant cells. The selectivity for cancer cells over healthy cells is thought to stem from the unique metabolic characteristics of tumor cells, which have a significantly higher demand for ATP. researchgate.netnih.govresearchgate.net
A primary molecular target of this class of compounds is the mitochondrial Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain. nih.govijper.orgdovepress.comnih.gov By inhibiting this critical complex, acetogenins disrupt the primary pathway for ATP synthesis. ijper.orgresearchgate.net The resulting depletion of intracellular ATP is particularly detrimental to cancer cells, triggering a cascade of events that culminates in apoptosis. ijper.org
The apoptotic process induced by these compounds involves the activation of key cellular pathways:
Mitochondrial (Intrinsic) Pathway : This is a major route for acetogenin-induced apoptosis. dovepress.com It is characterized by changes in the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov Annonaceous acetogenins have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govovid.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. ijper.orgovid.com
Cell Cycle Arrest : In addition to inducing apoptosis, acetogenins can halt the cancer cell cycle, preventing further proliferation. nih.govdovepress.com Annonacin, a closely related acetogenin (B2873293), has been shown to cause cell cycle arrest at the G0/G1 phase. nih.govresearchgate.netovid.com This arrest is often associated with the increased expression of cell cycle inhibitors like p21 and p27 and the decreased expression of proteins that promote cycle progression, such as cyclin D1. nih.govresearchgate.net
This multi-pronged attack—starving cancer cells of energy while simultaneously activating their self-destruct programs and halting their division—underpins the potent and selective anti-cancer activity observed for this compound and its chemical relatives. nih.govijper.orgfrontiersin.org
Investigations into Downstream Signaling Network Perturbations
The potent biological activities of this compound, including the induction of apoptosis and cell cycle arrest, strongly suggest significant disruption of intracellular signaling networks that govern cell survival and proliferation. While direct studies on this compound's specific signaling effects are limited, research on other annonaceous acetogenins provides critical insights into the likely downstream perturbations. A key pathway implicated is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling cascade, particularly involving STAT3. nih.govfrontiersin.org
The JAK/STAT pathway is a critical regulator of cell growth, survival, and differentiation, and its aberrant, constitutive activation is a hallmark of many cancers. mdpi.com STAT3, upon phosphorylation, acts as a transcription factor that upregulates a suite of genes essential for tumor progression, including anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., Cyclin D1). nih.govresearchgate.net
Research has demonstrated that the acetogenin annonacin can decrease the phosphorylation of STAT3. nih.gov This inhibition prevents STAT3 from translocating to the nucleus and activating its target genes. The consequences of this inhibition align directly with the observed cellular effects of acetogenins:
Downregulation of Anti-Apoptotic Proteins : By inhibiting STAT3, this compound would be expected to decrease the transcription of Bcl-2, contributing to the observed shift in the Bax/Bcl-2 ratio and promoting the intrinsic apoptotic pathway. nih.govresearchgate.net
Inhibition of Cell Cycle Progression : A reduction in STAT3 activity leads to decreased expression of Cyclin D1, a key protein required for cells to pass through the G1 phase of the cell cycle. nih.gov This provides a mechanistic link to the G1 phase arrest observed with compounds like annonacin. nih.govovid.com
Therefore, the perturbation of the JAK/STAT3 signaling network appears to be a significant downstream consequence of acetogenin activity. By disrupting this central pro-survival pathway, this compound can effectively shut down multiple outputs required by cancer cells to maintain their viability and proliferative capacity, leading to apoptosis and growth arrest.
| Protein Target | Pathway | Observed/Expected Effect of Acetogenin | Resulting Cellular Outcome |
|---|---|---|---|
| STAT3 (Phosphorylation) | JAK/STAT | Decreased | Reduced transcription of survival and proliferation genes |
| Bcl-2 | Apoptosis / STAT3 Target | Decreased Expression | Promotion of Apoptosis |
| Bax | Apoptosis | Increased Expression/Activity | Promotion of Apoptosis |
| Cyclin D1 | Cell Cycle / STAT3 Target | Decreased Expression | G1 Phase Cell Cycle Arrest |
| p21 / p27 | Cell Cycle | Increased Expression | G1 Phase Cell Cycle Arrest |
Structure Activity Relationship Sar Studies of Annomolin and Its Analogues
Impact of Annomolin's Mono-Tetrahydrofuran (THF) Ring System on Biological Activity
This compound is characterized by a mono-tetrahydrofuran (THF) ring. acs.org The THF ring system is a critical determinant of the biological activity of Annonaceous acetogenins (B1209576). mdpi.com The presence and nature of this ring system, including its stereochemistry and the presence of flanking hydroxyl groups, significantly influence cytotoxicity. mdpi.comkoreascience.kr
Studies have shown that the mono-THF ring, often accompanied by adjacent hydroxyl groups, is a key functional group for the antineoplastic activity of these compounds. mdpi.com For instance, this compound possesses a mono-THF ring with one flanking hydroxyl group. acs.org In comparison, other acetogenins like annonacin (B1665508) also feature a mono-THF system and exhibit notable cytotoxicity. mdpi.com The stereochemistry across the THF ring system, such as threo/trans/threo or threo/cis/threo configurations, can also impact biological activity, as seen in related acetogenins like mosin B and mosin C. nih.gov
The cytotoxic potency of acetogenins is often correlated with the number and arrangement of THF rings. While this compound is a mono-THF acetogenin (B2873293), compounds with adjacent bis-THF rings, such as bullatacin, have been reported to be more active in some cases. mdpi.com This suggests that the spatial arrangement and number of these heterocyclic rings play a crucial role in the molecule's interaction with its biological targets.
Role of Hydroxyl Groups and Diol Moieties in this compound's Biological Effects
Hydroxyl groups are pivotal to the biological activity of this compound and other acetogenins. mdpi.comnih.gov These polar groups can form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets. nih.gov this compound itself possesses a 1,2-diol at the C-7/8 position of its aliphatic chain. acs.org
The number, position, and stereochemistry of hydroxyl groups along the aliphatic chain and flanking the THF ring are critical factors influencing cytotoxicity. mdpi.comencyclopedia.pub Variations in these features can lead to significant differences in biological activity. Several studies have highlighted that the presence of two or more hydroxyl groups, in conjunction with the THF ring, is a common feature of highly active acetogenins. mdpi.com
Influence of Aliphatic Chain Length and Stereochemistry on this compound Activity
The long aliphatic chain is another defining feature of Annonaceous acetogenins, and its length and stereochemistry have a considerable impact on their biological activity. mdpi.comnih.govresearchgate.netrsc.org While specific SAR studies focusing exclusively on the aliphatic chain of this compound are limited, general principles from related acetogenins can be inferred.
Stereochemistry along the aliphatic chain, particularly at chiral centers bearing hydroxyl groups, is also a critical determinant of activity. The precise three-dimensional arrangement of atoms is essential for optimal interaction with biological macromolecules.
Comparative SAR with Other Annonaceous Acetogenins for Mechanistic Insights
Comparing the structure-activity relationships of this compound with other Annonaceous acetogenins provides valuable insights into their mechanism of action. academindex.com Annonaceous acetogenins are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. mdpi.com
The general consensus from comparative SAR studies is that acetogenins with an adjacent bis-THF ring system and an α,β-unsaturated γ-lactone ring tend to exhibit higher potency than those with a single THF ring or other types of lactone rings. mdpi.com For example, bullatacin, with its adjacent bis-THF rings, has shown superior tumor growth reduction in some studies compared to mono-THF acetogenins. mdpi.com
This compound, with its mono-THF ring and a 1,2-diol in the aliphatic chain, showed selective cytotoxicity against the human prostate tumor cell line (PC-3). acs.org In contrast, annocherimolin, another mono-THF acetogenin but with two flanking hydroxyls, displayed high potency against breast (MCF-7) and colon (HT-29) cancer cell lines. acs.org This highlights how subtle structural differences, such as the number of flanking hydroxyl groups, can influence the cytotoxic profile and selectivity towards different cancer cell types.
Table of Cytotoxicity Data for Selected Annonaceous Acetogenins
| Compound | Cancer Cell Line | Cytotoxic Potency (Compared to Adriamycin) | Source |
| This compound | PC-3 (Prostate) | >10,000 times | acs.org |
| Annocherimolin | MCF-7 (Breast), HT-29 (Colon) | ~10,000 times | acs.org |
| Annomocherin | MCF-7 (Breast), A-498 (Kidney) | 100 to 1,000 times | koreascience.kr |
| (2,4-cis and trans)-Mosinone A | PACA-2 (Pancreatic) | 10-100 times | nih.gov |
| Mosin B | PACA-2 (Pancreatic) | 10-100 times | nih.gov |
| Mosin C | PACA-2 (Pancreatic) | 10-100 times | nih.gov |
| Annoreticuin-9-one | PACA-2 (Pancreatic) | 10-100 times | nih.gov |
Preclinical Investigations of Annomolin S Biological Effects
In vitro Studies on Defined Cellular Systems
In the realm of preclinical research, in vitro studies serve as a foundational step in evaluating the potential of novel therapeutic compounds. These studies, conducted on well-characterized cellular systems, provide initial insights into a compound's biological activity, mechanism of action, and cellular targets. The following sections detail the in vitro investigations of annomolin, a naturally occurring acetogenin (B2873293), focusing on its effects on various cancer cell lines.
Responses of Specific Cancer Cell Lines to this compound (e.g., PC-3, MCF-7, HT-29)
This compound, an acetogenin isolated from the seeds of Annona cherimolia, has demonstrated significant cytotoxic activity against several human cancer cell lines. nih.govacs.org Notably, it has shown selective cytotoxicity, a desirable characteristic for potential anticancer agents.
Initial studies revealed that this compound exhibits potent and selective cytotoxic effects against the human prostate tumor cell line, PC-3. nih.govacs.org The potency of this compound against PC-3 cells was reported to be over 10,000 times that of adriamycin, a conventional chemotherapy drug. nih.govacs.org The PC-3 cell line, established from a bone marrow metastasis of a grade IV prostate cancer, is a widely used model for advanced, androgen-independent prostate cancer. dsmz.deaccegen.cominnoprot.comsigmaaldrich.com
While this compound itself showed pronounced activity against prostate cancer cells, a related compound, annocherimolin, also isolated from Annona cherimolia seeds, displayed remarkable cytotoxicity against other cancer cell lines. nih.govacs.org Annocherimolin's cytotoxic potency was approximately 10,000 times that of adriamycin in the MCF-7 breast cancer and HT-29 colon cancer cell lines. nih.govacs.org
The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast cancer, is a crucial in vitro model for estrogen receptor-positive breast cancer. karmanos.orgaccegen.comwikipedia.org The HT-29 cell line, originating from a colorectal adenocarcinoma, serves as a valuable tool for gastrointestinal cancer research, as it expresses characteristics of mature intestinal cells. atcc.orgabmgood.cominnoprot.comcancertools.org
The potent and selective nature of this compound's cytotoxicity against the PC-3 cell line underscores its potential as a lead compound for the development of new therapies targeting advanced prostate cancer. nih.govacs.orgscribd.com Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential.
Interactive Table of Cancer Cell Line Responses to this compound
| Cell Line | Cancer Type | This compound Activity | Reference Compound | Relative Potency | Source |
| PC-3 | Prostate Cancer | Cytotoxic | Adriamycin | >10,000x | nih.govacs.org |
| MCF-7 | Breast Cancer | Not specified for this compound | Adriamycin | Not specified for this compound | nih.govacs.org |
| HT-29 | Colon Cancer | Not specified for this compound | Adriamycin | Not specified for this compound | nih.govacs.org |
Dose- and Time-Dependent Mechanistic Efficacy Studies
The efficacy of a potential anticancer agent is often evaluated by its dose- and time-dependent effects on cancer cells. Studies on compounds structurally related to this compound, as well as extracts from the same plant source, have provided insights into these critical parameters.
Extracts from Annona cherimola, the plant from which this compound is derived, have been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.govdntb.gov.ua For instance, an ethanolic leaf extract of A. cherimola demonstrated a significant dose- and time-dependent inhibition of MDA-MB-231 triple-negative breast cancer cell proliferation. nih.gov Similarly, this extract exhibited anti-proliferative effects on two acute myeloid leukemia (AML) cell lines, Monomac-1 and KG-1, in a dose- and time-dependent fashion. nih.gov
The mechanism underlying these effects appears to involve the induction of apoptosis, or programmed cell death. In the MDA-MB-231 breast cancer cells, the A. cherimola leaf extract induced apoptosis in a dose-dependent manner. nih.gov This was evidenced by an increase in Annexin V positive cells, indicating the externalization of phosphatidylserine (B164497), an early marker of apoptosis. nih.gov Likewise, in AML cell lines, the extract's inhibitory effect was mediated by DNA fragmentation and apoptosis. nih.gov
While these studies were conducted with extracts and not purified this compound, they strongly suggest that acetogenins (B1209576) like this compound likely contribute to these dose- and time-dependent effects. The mechanism of action for acetogenins is generally attributed to the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to a decrease in ATP production and subsequent apoptosis. mdpi.com
Further research focusing specifically on purified this compound is necessary to precisely quantify its dose- and time-dependent efficacy and to fully elucidate the molecular pathways involved in its cytotoxic and pro-apoptotic effects.
Evaluation of this compound's Selective Cellular Effects in Co-culture Models
A crucial aspect of cancer therapy is the ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Co-culture models, where cancer cells are grown together with normal cells, provide a valuable in vitro system to assess this selectivity.
While direct studies on this compound in co-culture models are not extensively reported, research on extracts from Annona cherimola provides strong evidence for the selective cytotoxicity of its constituent compounds, including acetogenins like this compound.
An ethanolic leaf extract of A. cherimola was found to selectively inhibit the proliferation of the triple-negative breast cancer cell line MDA-MB-231 in a dose- and time-dependent manner, with no inhibitory effect on normal mesenchymal stem cells (MSCs) isolated from rat bone marrow. nih.gov This selectivity is a significant finding, as MSCs represent a population of normal, multipotent stromal cells.
Similarly, the same extract demonstrated an inhibitory effect on the proliferation of two acute myeloid leukemia (AML) cell lines, Monomac-1 and KG-1, without exhibiting toxic effects on normal mononuclear cells (MNCs) isolated from human bone marrow. nih.gov In fact, the extract appeared to have a positive effect on the proliferation of these normal cells. nih.gov
These findings suggest that the bioactive compounds within the A. cherimola extract, which include this compound, possess a remarkable degree of selectivity, targeting cancer cells for apoptosis while sparing their normal counterparts. This selective action is a highly desirable trait for any potential anticancer therapeutic and highlights the promise of this compound and related acetogenins.
The use of co-culture models in these studies was instrumental in demonstrating this selectivity. Future investigations employing purified this compound in co-culture systems with various cancer and normal cell types will be essential to confirm and quantify its selective therapeutic window.
In vivo Preclinical Models for Mechanistic Elucidation
Experimental Design and Model Selection for this compound Studies
The design of in vivo preclinical studies is a critical step that significantly influences the relevance and translational potential of the research. nih.govmdpi.comresearchgate.netnih.gov A well-designed study requires careful consideration of several factors, including the choice of animal model, the method of tumor induction, and the endpoints to be measured. mdpi.comresearchgate.net
For investigating the anticancer potential of compounds like this compound, a variety of animal models can be employed. nih.gov These include:
Human xenograft models: These involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. nih.govnih.gov This allows for the study of human tumor growth in a living organism.
Syngeneic mouse models: In these models, mouse cancer cells are implanted into mice with a fully functional immune system. nih.gov This is particularly useful for studying immunomodulatory effects of a treatment.
Genetically engineered mouse models (GEMMs): These models are engineered to develop specific types of cancer that more closely mimic the human disease process. nih.govnih.gov
The selection of the most appropriate model depends on the specific research question. mdpi.comresearchgate.net For instance, to evaluate the efficacy of this compound against a specific human cancer for which a cell line has shown sensitivity in vitro (e.g., PC-3 prostate cancer), a xenograft model would be a suitable choice. innoprot.com If the mechanism of action is thought to involve the immune system, a syngeneic or humanized mouse model would be more appropriate. nih.gov
The route of administration and treatment schedule are also key components of the experimental design. antineo.fr These should be chosen to balance efficacy with potential toxicity. antineo.fr Furthermore, standardizing experimental conditions and reporting results in sufficient detail are crucial for ensuring reproducibility. nih.gov
Efficacy Assessment in Relevant Disease Models with Mechanistic Focus
The assessment of a compound's efficacy in in vivo models goes beyond simply measuring tumor growth inhibition. A mechanistic focus is crucial for understanding how the compound exerts its effects and for identifying potential biomarkers of response.
While specific in vivo studies on purified this compound are not extensively detailed in the available literature, research on related compounds and extracts provides a framework for how such studies could be conducted. For instance, in vivo studies with other natural compounds have demonstrated tumor growth inhibition in animal models. frontiersin.org
In a hypothetical in vivo study of this compound, efficacy could be assessed by:
Tumor growth inhibition: This is a primary endpoint, often measured by tumor volume and weight. frontiersin.org
Survival analysis: This measures the impact of the treatment on the lifespan of the tumor-bearing animals. frontiersin.org
Metastasis assessment: For metastatic cancer models, the extent of tumor spread to distant organs would be evaluated. moleculin.com
To elucidate the mechanism of action in vivo, several analyses can be performed on tumor tissues and other biological samples:
Histopathological analysis: This can reveal changes in tumor morphology, necrosis, and apoptosis.
Immunohistochemistry: This technique can be used to detect the expression of specific proteins involved in cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and other relevant pathways.
Molecular analysis: Techniques like Western blotting or PCR can be used to measure changes in the expression or activity of target proteins and genes within the tumor.
For example, given that the proposed in vitro mechanism of acetogenins involves the induction of apoptosis, an in vivo study of this compound would likely investigate markers of apoptosis in the tumors of treated animals. Furthermore, given the high uptake of the related compound annamycin (B1684224) in the lungs, studies on lung cancer models could be particularly relevant. moleculin.com
Ultimately, the goal of in vivo efficacy studies is to provide robust evidence of a compound's therapeutic potential and to generate data that can support its advancement into clinical trials. cancerresearchuk.org
Investigations of Molecular Biomarkers in Preclinical Models Treated with this compound
Preclinical research into this compound and related compounds from the Annona genus has focused on identifying molecular biomarkers to understand their mechanisms of action, particularly in cancer cell lines. These investigations are crucial for validating the therapeutic potential and elucidating the cellular pathways affected by these natural products. transpharmation.comnih.gov Studies have primarily centered on the effects of extracts from Annona cherimola, the natural source of this compound, revealing significant alterations in proteins that regulate apoptosis (programmed cell death) and the cell cycle. nih.govnih.govjclmm.com
Research on ethanolic extracts from Annona cherimola seeds, which contain this compound and Annocherimolin, has demonstrated a potent ability to induce apoptosis in various cancer cell lines. nih.govacs.org The investigation of molecular biomarkers in these treated cells has provided insight into the underlying mechanisms, which appear to involve the activation of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov
A key focus of these preclinical studies has been the tumor suppressor protein p53 and its downstream targets. In acute myeloid leukemia (AML) cell lines, treatment with Annona cherimola seed extract led to a significant upregulation of p53. nih.gov This increase in p53 is correlated with the activation of the apoptotic machinery, including the release of cytochrome c from the mitochondria and the initiation of a caspase cascade. nih.gov
Further investigations in breast cancer cell lines (MCF-7) treated with A. cherimola leaf extracts showed a time-dependent increase in p53 expression, which in turn activated its downstream target, p21, a protein known to mediate cell cycle arrest. jclmm.com This suggests that the extract, containing active compounds like this compound, can halt cell proliferation. The activation of p53-mediated apoptotic signaling was also confirmed by the upregulation of BAX, a pro-apoptotic member of the Bcl-2 family. jclmm.com
The modulation of key apoptotic and cell cycle regulatory proteins is a hallmark of the activity of Annona cherimola extracts. Western blot analyses have provided quantitative data on the changes in expression levels of these molecular biomarkers. For instance, treatment of KG-1 leukemic cells with the seed extract resulted in a dose-dependent increase in several pro-apoptotic proteins. nih.gov
The table below summarizes the key molecular biomarkers investigated in preclinical models treated with Annona cherimola extracts containing this compound.
Table 1: Modulation of Apoptotic and Cell Cycle Biomarkers by Annona cherimola Extract in Cancer Cell Lines
| Biomarker | Function | Observed Effect in Preclinical Models | Cell Line | Source(s) |
|---|---|---|---|---|
| p53 | Tumor suppressor; regulates cell cycle and apoptosis | Upregulation | KG-1 (AML), MCF-7 (Breast) | nih.govjclmm.com |
| p21 | Cell cycle inhibitor; downstream of p53 | Upregulation | MCF-7 (Breast) | jclmm.com |
| Bax | Pro-apoptotic protein | Upregulation | KG-1 (AML), MCF-7 (Breast) | nih.govjclmm.com |
| Bcl-2 | Anti-apoptotic protein | Downregulation (inferred from increased Bax/Bcl-2 ratio) | KG-1 (AML) | nih.gov |
| Bax/Bcl-2 Ratio | Indicator of apoptotic susceptibility | Increased | KG-1 (AML) | nih.gov |
| Cytochrome c | Mitochondrial protein released during apoptosis | Upregulation in cytosol | KG-1 (AML), MDA-MB-231 (Breast) | nih.govnih.gov |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Upregulation | KG-1 (AML) | nih.gov |
| Cleaved Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway | Upregulation | KG-1 (AML) | nih.gov |
| Cleaved PARP-1 | Substrate of effector caspases; marker of apoptosis | Upregulation | KG-1 (AML) | nih.gov |
| Annexin V | Binds to phosphatidylserine on apoptotic cell surfaces | Increased binding | KG-1 (AML), MDA-MB-231 (Breast) | nih.govnih.gov |
These findings collectively indicate that extracts from Annona cherimola, containing this compound as a key cytotoxic agent, exert their anticancer effects by modulating a network of molecular biomarkers. acs.org The observed upregulation of tumor suppressors like p53, pro-apoptotic proteins like Bax, and key caspases, alongside the increased cleavage of PARP-1, points to a robust induction of apoptosis. nih.govjclmm.com The concurrent upregulation of cell cycle inhibitors like p21 suggests an additional mechanism involving the halting of cancer cell proliferation. jclmm.com These molecular biomarker studies are fundamental in profiling the biological activity of this compound and its parent extracts in preclinical settings. transpharmation.com
Synthetic Approaches and Chemical Modification of Annomolin
Total Synthesis Strategies for Annomolin and Related Acetogenins (B1209576)
The total synthesis of acetogenins is a significant challenge due to the presence of multiple stereocenters, long aliphatic chains, and sensitive functional groups like the α,β-unsaturated γ-lactone (butenolide) ring. Chemists have developed a variety of sophisticated strategies to construct these molecules. nih.govnih.gov A primary goal in these syntheses is the stereocontrolled construction of the central tetrahydrofuran (B95107) (THF) ring systems. nih.govnih.govbeilstein-journals.org
Key strategies employed in the total synthesis of acetogenins include:
Convergent Assembly: Most synthetic routes are convergent, involving the separate synthesis of key fragments—typically the THF core, the aliphatic chain, and the butenolide lactone—which are then coupled together late in the synthesis. nih.govnih.gov For instance, the synthesis of mosin B involved assembling the carbon skeleton from a THF core segment and a γ-lactone segment through a Nozaki-Hiyama-Kishi reaction. nih.govbeilstein-journals.org
Stereoselective THF Ring Formation: The construction of the substituted THF rings with precise stereochemistry is a critical step. Methods to achieve this include the osmium-catalyzed double oxidative cyclization of polyene precursors and the iodoetherification of allylic alcohols. nih.govnih.govbeilstein-journals.org Crimmins' synthesis of gigantecin (B1245738) utilized an asymmetric glycolate (B3277807) aldol (B89426) reaction to set the required stereochemistry of the acyclic precursors before ring closure. nih.gov
Butenolide Installation: The terminal butenolide ring is another key structural feature. Synthetic protocols have been developed for its incorporation, such as the conversion of propargylic alcohols into butenolides via reduction, iodine treatment, and carbonylation. nih.gov
Metathesis Reactions: Olefin metathesis, particularly ring-closing metathesis (RCM), has been used effectively. Hanessian's group employed an ester-tethered RCM macrocyclization to form large-ring lactones during the total synthesis of longicin. nih.govbeilstein-journals.org
The "Naked Alkyl Skeleton" Approach: An alternative strategy involves synthesizing an unsaturated carbon backbone first, followed by stereocontrolled oxidation reactions (e.g., epoxidation, dihydroxylation) to install the necessary oxygenated functional groups, as demonstrated in the synthesis of mucocin. nih.gov
Table 1: Selected Total Synthesis Strategies for Annonaceous Acetogenins
| Acetogenin (B2873293) | Key Synthetic Strategy | Research Group/Reference |
|---|---|---|
| Longicin | Ester-tethered Ring-Closing Metathesis (RCM) macrocyclization. nih.govbeilstein-journals.org | Hanessian (2005) |
| Mosin B | Convergent coupling via Nozaki-Hiyama-Kishi reaction; Iodoetherification for THF core. nih.govbeilstein-journals.org | Tanaka (2001) |
| Gigantecin | Convergent strategy using asymmetric glycolate aldol reactions and RCM for ring closure. nih.gov | Crimmins (2004) |
| cis-Sylvaticin | Osmium-catalysed double oxidative cyclisation of a protected tetraol. nih.gov | Donohoe (2006) |
| Mucocin | "Naked alkyl skeleton" approach with subsequent stereocontrolled oxidations. nih.gov | Sinha and Keinan (1998) |
Semisynthesis of this compound Derivatives from Natural Precursors
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modification. wikipedia.org This approach is particularly valuable for complex molecules like acetogenins, where total synthesis is lengthy and low-yielding, and isolation from natural sources provides limited quantities. mdpi.com The goal of semisynthesis in this context is often to create novel derivatives with altered or enhanced biological activity, improved stability, or better solubility. nih.govresearchgate.net
Natural acetogenins such as annonacin (B1665508), which can be isolated from the leaves of Annona cherimola, serve as valuable precursors for these modifications. researchgate.net Research has shown that the functionalization of the hydroxyl groups present along the acetogenin backbone is a viable strategy for creating derivatives. mdpi.com By chemically altering these sites, researchers can explore structure-activity relationships and potentially develop compounds with more desirable pharmacological profiles. researchgate.net
One application of this approach involves creating derivatives to improve physicochemical properties. For example, to enhance the water solubility of annonacin, supramolecular polymer micelles (SMPMs) were synthesized to encapsulate the natural product, thereby improving its utility in aqueous media for biological testing. researchgate.net This highlights how semisynthetic modifications can overcome practical limitations of the natural compounds. mdpi.com
Rational Design and Synthesis of this compound Analogues for Enhanced Bioactivity
Rational design leverages an understanding of a molecule's mechanism of action and structure-activity relationships (SAR) to create new analogues with superior performance. nih.govnih.gov For Annonaceous acetogenins, the aim is to design mimics that retain or exceed the potent cytotoxicity of the natural products while potentially offering simpler structures for synthesis and improved selectivity. mdpi.com
A critical aspect of the rational design of acetogenin analogues is the extensive SAR data that has been collected. Studies comparing the cytotoxicity of a wide range of natural acetogenins against multidrug-resistant (MDR) cancer cell lines have provided key insights. acs.org For example, it has been demonstrated that the stereochemistry of the THF ring system and the length of the spacer between the THF core and the butenolide lactone are critical for potency. acs.org
Key findings that inform the rational design of acetogenin analogues include:
Optimal Stereochemistry: Among bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro configuration in the C-15 to C-24 region showed the highest potency against adriamycin-resistant human mammary adenocarcinoma cells. acs.org
Spacer Length: A spacer of 13 carbon atoms between the flanking hydroxyl group of the THF system and the γ-lactone was found to be optimal for activity. Analogues with shorter spacers of 11 or 9 carbons were significantly less active. acs.org
Guided by these principles, chemists can design and synthesize new analogues. This includes creating hybrid molecules, such as ubiquinone-acetogenin hybrids, in an attempt to enhance interaction with mitochondrial complex I, a primary target of these compounds. mdpi.com The development of such analogues is crucial for overcoming the supply limitations of the natural products and for fine-tuning their biological activity. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Highlights for Acetogenin Analogues
| Structural Feature | Observation | Implication for Rational Design |
|---|---|---|
| THF Ring Stereochemistry | The threo-trans-threo-trans-erythro configuration is highly potent. acs.org | Synthesis should target this specific stereochemical arrangement for maximal cytotoxicity. |
| Spacer Length (THF to Lactone) | A 13-carbon spacer is optimal; 9- and 11-carbon spacers are less active. acs.org | Analogues should be designed with a 13-carbon spacer to maintain high potency. |
| Hydroxyl Group Functionalization | Modifying hydroxyl groups can alter bioactivity and physicochemical properties. mdpi.com | A key site for introducing new functional groups to create diverse analogues. |
Development of Novel Synthetic Methodologies for this compound-like Scaffolds
The structural complexity of this compound and its relatives has spurred the development of new synthetic methods to construct their core scaffolds more efficiently. ugent.befrontiersin.org This research focuses on creating novel chemical reactions and strategies that allow for the rapid and stereocontrolled assembly of the key structural motifs, namely the 2,5-disubstituted THF rings and the butenolide terminus. nih.govugent.be
Advancements in this area include:
Catalytic and Cascade Reactions: Modern organic synthesis emphasizes the use of transition metal catalysis and cascade reactions to build molecular complexity quickly. ugent.befrontiersin.org For acetogenin scaffolds, this includes the development of gold- or rhodium-catalyzed cyclization reactions to form heterocyclic systems. frontiersin.org The use of osmium-catalyzed oxidative cyclizations of dienes is a powerful method for the one-step, stereoselective formation of bis-THF units. nih.gov
New Reagents and Protocols: The development of novel reagents and protocols is ongoing. This includes new methods for butenolide synthesis and innovative uses for established reactions, such as employing Grubbs' catalyst for RCM in "chain elongation" strategies. nih.govbeilstein-journals.org
Asymmetric Synthesis: Given the importance of stereochemistry for bioactivity, a major focus is on asymmetric methodologies. The Sharpless asymmetric dihydroxylation and epoxidation reactions are frequently used to set key stereocenters in the acyclic precursors that are later cyclized to form the THF rings. nih.gov The development of chiral ligands to control cyclization reactions is also a key area of research. beilstein-journals.org
These efforts not only facilitate the synthesis of this compound and other known acetogenins but also enable the creation of libraries of novel, unnatural scaffolds for biological screening, expanding the exploration of this unique area of chemical space. ugent.bewhiterose.ac.uk
Analytical Methodologies for Annomolin Research
Quantitative Analysis of Annomolin in Biological Matrices and Extracts
Quantitative analysis of this compound in biological matrices and plant extracts is essential for determining its concentration. This often involves several steps, including sample preparation to isolate this compound from the complex matrix, followed by a sensitive detection method. Biological matrices, such as cell extracts or tissue samples, present challenges due to the presence of numerous endogenous compounds that can interfere with analysis. eijppr.comnih.gov
Extraction techniques are a critical initial step in preparing biological matrices and plant extracts for quantitative analysis. Common methods for extracting compounds from plant materials include solvent extraction techniques like Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). organomation.comchromatographytoday.com Solid-phase extraction (SPE) is also a widely used technique for sample clean-up and analyte enrichment from biological samples. chromatographytoday.com The choice of extraction method often depends on the sample type and the properties of this compound.
While specific detailed protocols for this compound extraction and quantitative analysis in biological matrices were not extensively detailed in the search results, the general principles of quantitative analysis in complex matrices apply. These typically involve calibration using standards with known concentrations of the analyte. cstti.comsaylor.org Matrix effects, where components in the sample matrix affect the analytical signal, are a significant concern in quantitative analysis of biological samples, particularly when using techniques like LC-MS. eijppr.comchromatographyonline.com Strategies to address matrix effects include matrix matching, standard addition, or the use of internal standards. cstti.comchromatographyonline.com
Metabolite Profiling and Identification of this compound Biotransformation Products
Understanding how this compound is metabolized in biological systems is important for assessing its activity and fate. Metabolite profiling involves identifying and quantifying the various compounds that are produced when this compound undergoes biotransformation. This process typically requires sophisticated analytical techniques capable of separating and identifying structurally related compounds, often present at lower concentrations than the parent compound.
The identification of biotransformation products often relies on techniques that can provide structural information. Mass spectrometry is a powerful tool for this purpose, as it can provide information about the molecular weight and fragmentation patterns of metabolites. nih.gov Comparing the spectral data of metabolites to that of the parent compound and using databases or libraries of known compounds can aid in identification.
Advanced Hyphenated Techniques for this compound Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two such powerful techniques. innovatechlabs.comgoogleapis.com
LC-MS is widely used for the analysis of polar and non-volatile compounds, making it suitable for many natural products like this compound. biotrial.combu.edu LC separates compounds based on their interaction with a stationary phase and a mobile phase, while the MS detector provides information about their mass-to-charge ratio and fragmentation pattern. LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis. eijppr.combiotrial.com This is particularly useful for analyzing analytes in complex biological matrices where interfering compounds are present. eijppr.com LC-MS/MS can be used for both qualitative identification and quantitative analysis of this compound and its potential metabolites. dntb.gov.uawuxiapptec.com
GC-MS is typically used for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound is a relatively large molecule, GC-MS has been applied in the analysis of essential oils and other volatile constituents from Annona cherimolia. researchgate.net For less volatile compounds like this compound, chemical derivatization might be required to make them amenable to GC analysis. unam.mx GC-MS separates compounds based on their boiling points and interaction with the stationary phase, and the MS detector provides identification and quantification capabilities. innovatechlabs.comthermofisher.com GC-MS protocols have been developed for the identification of other alkaloid compounds from Annonaceae, suggesting its potential utility, possibly with derivatization, for certain aspects of this compound research or related compounds. nih.gov
The application of both LC-MS and GC-MS in this compound research allows for comprehensive analysis, leveraging the strengths of each technique depending on the specific analytical question and the nature of the sample. dntb.gov.ua
Standardization of Analytical Protocols for this compound Research
Standardization of analytical protocols is crucial to ensure the reliability, reproducibility, and comparability of research findings across different laboratories and studies. saylor.orgresearchgate.net Standardized methods provide a common framework for sample preparation, analysis, and data interpretation.
Key aspects of standardizing analytical protocols for this compound research would include:
Method Validation: Validating the analytical method to assess parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and robustness. eurachem.org
Use of Reference Standards: Utilizing well-characterized reference standards of this compound and its relevant metabolites for calibration and quality control. saylor.org
Defined Sample Preparation Procedures: Establishing clear and detailed protocols for the extraction and preparation of different sample matrices (e.g., plant tissues, biological fluids). hudsonlabautomation.comeuropa.eu
Optimized Instrumental Parameters: Defining the specific parameters for hyphenated techniques like LC-MS and GC-MS, including chromatographic conditions (column, mobile phase, gradient), ionization source settings, and mass analyzer parameters.
Quality Control Procedures: Implementing quality control samples and procedures to monitor method performance over time. cstti.com
While specific standardized protocols specifically for this compound were not found, the principles of method standardization in analytical chemistry, particularly for natural products and compounds in biological matrices, are well-established. eurachem.orgeuropa.euiyte.edu.tr Adherence to these principles is vital for advancing this compound research and ensuring the quality of the data generated.
Future Research Directions and Challenges in Annomolin Studies
Elucidation of Unidentified Biological Targets and Pathways for Annomolin
While the primary mechanism of action for many Annonaceous acetogenins (B1209576), including this compound, is the inhibition of the mitochondrial complex I, the full spectrum of their biological interactions remains to be completely elucidated. psu.edu Future research must focus on identifying other potential molecular targets and signaling pathways affected by this compound. This involves moving beyond the established understanding of its cytotoxic effects to explore more nuanced cellular responses.
This compound has demonstrated significant cytotoxic selectivity. For instance, it showed a potency over 10,000 times that of adriamycin against the human prostate tumor cell line (PC-3). acs.org Similarly, its counterpart, annocherimolin, exhibited high potency against breast (MCF-7) and colon (HT-29) cancer cell lines. acs.org These findings suggest that there are specific cellular characteristics or pathways in these cancer cells that make them particularly susceptible to this compound.
Studies on extracts from Annona cherimola, the source of this compound, have indicated the involvement of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov Research on an ethanolic seed extract of A. cherimola demonstrated the upregulation of pro-apoptotic proteins, suggesting a multi-faceted induction of cell death. nih.gov Another study on a leaf extract pointed to the upregulation of Bax, downregulation of Bcl-2, and cleavage of PARP in acute myeloid leukemia cell lines. nih.gov While these studies used extracts, they provide a strong rationale for investigating the specific role of this compound in modulating these key apoptotic proteins and pathways.
The concept of "drug elucidation," which involves studying the novel effects of compounds in model organisms, could be instrumental in uncovering new targets for this compound. nih.gov This approach has successfully identified new pathways for various CNS drugs and could be adapted for natural products like this compound. nih.gov By employing genetic and pharmacological assessments in model organisms, researchers can gain new insights into its therapeutic mechanisms and potential side effects. nih.gov
Table 1: Known and Potential Biological Activities of this compound and Related Compounds
| Compound/Extract | Cell Line(s) | Observed Effect | Potential Pathway Implication | Reference |
| This compound | PC-3 (Prostate) | Potent and selective cytotoxicity | Undefined specific pathways | acs.org |
| Annocherimolin | MCF-7 (Breast), HT-29 (Colon) | Potent cytotoxicity | Undefined specific pathways | acs.org |
| A. cherimola seed extract | AML cell lines | Induction of apoptosis | Activation of extrinsic and intrinsic pathways | nih.gov |
| A. cherimola leaf extract | AML cell lines | Upregulation of Bax, downregulation of Bcl2, cleavage of PARP | Intrinsic apoptotic pathway | nih.gov |
Development of Advanced in vitro and in vivo Predictive Models for this compound Research
The translation of preclinical findings to clinical success is a major hurdle in drug development. For this compound research to progress, the development and utilization of more predictive in vitro and in vivo models are essential. lek.comnih.gov
Current in vitro research often relies on traditional 2D cell cultures, which, while useful for high-throughput screening, are overly simplistic and may not accurately reflect the complex tumor microenvironment. lek.comnews-medical.net Advanced in vitro models, such as 3D cell cultures (spheroids and organoids) and microphysiological systems (organ-on-a-chip), offer a more physiologically relevant context. news-medical.netemulatebio.com These models can better simulate tissue architecture, cell-cell interactions, and nutrient gradients, providing more predictive data on this compound's efficacy and potential toxicity. lek.comemulatebio.com The development of these complex models is crucial for bridging the gap between simplistic 2D cultures and whole-organism studies. lek.com
In the realm of in vivo studies, while rodent models remain a standard, their predictive power for human clinical outcomes can be limited. nih.gov There is a growing need for more sophisticated animal models that better recapitulate human disease. nih.gov This includes the use of patient-derived xenografts (PDX), which involve implanting tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better preserve the heterogeneity and genetic characteristics of the original human tumor. nih.gov Furthermore, the development of "humanized" mouse models, which possess a functional human immune system, could provide invaluable insights into the interaction of this compound with the immune system in a tumor context. nih.gov
The ultimate goal is to improve in vitro-in vivo extrapolation (IVIVE) by using these advanced models to generate more reliable preclinical data. nih.gov This will help in better predicting human pharmacokinetics and pharmacodynamics, thereby reducing the high attrition rates seen in drug development. nih.gov
Sustainable Sourcing and Production Methodologies for this compound and its Analogues
This compound is a natural product isolated from the seeds of Annona cherimola. acs.org As research into its therapeutic potential expands, the demand for a consistent and sustainable supply of the compound will increase. Relying solely on extraction from natural sources presents several challenges, including variability in yield due to geographic and seasonal factors, and the potential for over-harvesting.
Sustainable sourcing practices are critical to ensure the long-term availability of raw materials without depleting natural resources. ecovadis.com This involves not only responsible harvesting but also exploring alternative sources. One promising avenue is the utilization of agricultural by-products. For instance, research has shown that deciduous leaves of A. cherimola, typically considered waste, can be a source of other bioactive acetogenins. researchgate.net Similar investigations could be conducted to assess if other parts of the plant contain this compound.
Beyond sustainable harvesting, biotechnological and synthetic approaches offer promising long-term solutions. The total synthesis of annonaceous acetogenins is a complex but active area of research. psu.edu Successful total synthesis would not only provide a reliable source of this compound but also open the door to creating novel analogues with potentially improved properties. These synthetic efforts are crucial for confirming the structures of isolated compounds and for structure-activity relationship (SAR) studies. psu.edu
Partnering with suppliers to develop and implement low-emission and sustainable production processes will be key. mckinsey.com This could involve financial support for developing more efficient extraction and purification techniques or for scaling up synthetic routes. mckinsey.com Establishing these partnerships early can ensure a stable supply chain as research progresses. mckinsey.com
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of this compound's mechanism of action, it is imperative to move beyond single-data-point analyses and embrace a multi-omics approach. nih.gov The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound treatment. frontiersin.orgnih.gov
Multi-omics data integration can help to unravel the complex interplay of molecules and pathways affected by this compound. nih.gov For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the functional output of these changes. By combining these datasets, researchers can construct a more complete picture of the biological system's response. frontiersin.org
This integrated approach is particularly powerful for identifying novel drug targets and biomarkers of response. researchgate.net For instance, by correlating multi-omics data with the cytotoxic effects of this compound across a panel of cancer cell lines, it may be possible to identify genetic or protein signatures that predict sensitivity or resistance to the compound. Such analyses have been successfully used in cancer research to identify distinct molecular subtypes and drivers of disease. nih.gov
However, the integration of multi-omics data presents significant computational and statistical challenges due to the high dimensionality and heterogeneity of the data. researchgate.netfrontlinegenomics.com Specialized analytical methods, including machine learning and network-based approaches, are required to effectively combine and interpret these complex datasets. frontiersin.orgnih.gov
Computational and In Silico Approaches in this compound Drug Design and Mechanistic Prediction
Computational and in silico methods are indispensable tools in modern drug discovery and can significantly accelerate this compound research. nih.govnih.gov These approaches can be applied at various stages, from target identification to lead optimization and mechanistic prediction. researchgate.net
Molecular docking simulations can be used to predict the binding of this compound to known and potential protein targets, providing insights into its mechanism of action at a molecular level. jpionline.org This can help to prioritize targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogues with their biological activity. jpionline.org These models are valuable for predicting the potency of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts to design more effective compounds. researchgate.net
Furthermore, in silico methods are crucial for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of this compound and its derivatives. nih.gov Early prediction of these properties can help to identify and filter out compounds with unfavorable profiles, saving time and resources. researchgate.net
Machine learning and deep learning, in particular, are emerging as powerful tools in computational drug discovery. nih.gov These methods can analyze large and complex datasets to identify patterns that are not apparent with traditional methods. nih.gov For this compound research, machine learning could be used to analyze multi-omics data to predict biological activity or to design novel analogues with desired properties through de novo molecular design. nih.gov
The integration of these computational techniques enables a rational approach to drug design, increasing the likelihood of success in the drug development pipeline. jpionline.org
Addressing Research Gaps in this compound's Comprehensive Mechanistic Understanding
Despite the promising cytotoxic activity of this compound, significant gaps remain in our understanding of its complete mechanism of action. Addressing these gaps is crucial for its potential development as a therapeutic agent. dissertationbydesign.comngoconglem.com
A primary research gap is the lack of a comprehensive profile of its molecular targets beyond mitochondrial complex I. psu.edu While this is a known target for acetogenins, the high and selective potency of this compound suggests that other interactions may be at play. acs.org A thorough investigation using techniques like chemical proteomics could help to pull down and identify direct binding partners of this compound within the cell.
Another significant gap is the empirical evidence for its effects in more complex, physiologically relevant models. ngoconglem.com Most studies have been conducted on established cancer cell lines. acs.orgnih.gov There is a need for studies in advanced in vitro models like 3D organoids and in vivo studies using patient-derived xenografts to better predict its clinical potential. dissertationbydesign.com
Methodological gaps also exist in the current research. dissertationbydesign.com To fully unravel the complex cellular response to this compound, a move towards multi-omics data integration is necessary. researchgate.net This requires not only the generation of these datasets but also the application of sophisticated bioinformatics and statistical methods to analyze them effectively. researchgate.net
Finally, there is a conceptual gap in understanding how the various cellular effects of this compound are interconnected. ngoconglem.com For example, how does the inhibition of mitochondrial complex I lead to the specific apoptotic responses observed in different cancer cells? psu.edu Answering this requires a systematic approach that connects the initial molecular interactions with the downstream cellular phenotypes. snhu.edu Addressing these research gaps through a focused and multi-disciplinary approach will be essential for advancing our knowledge of this compound and its therapeutic potential. researchgate.net
Q & A
Q. What experimental methodologies are recommended for isolating Annomolin from Annona cherimolia seeds?
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography and HPLC. Key steps include:
- Polarity-guided fractionation : Use gradient elution to separate acetogenins .
- Bioactivity-guided isolation : Monitor fractions via cytotoxicity assays (e.g., against cancer cell lines) to prioritize active compounds .
- Structural validation : Employ NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) for stereochemical and molecular weight confirmation .
Q. How should researchers design initial cytotoxicity assays for this compound?
- Cell line selection : Use established models (e.g., HeLa, MCF-7) with documented sensitivity to acetogenins .
- Dosage ranges : Start with 0.1–100 μM, based on prior acetogenin studies, and include positive controls (e.g., doxorubicin) .
- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to assess significance; report IC₅₀ values with confidence intervals .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : 2D experiments (HSQC, HMBC) to resolve adjacent protons and carbon connectivity, particularly for tetrahydrofuran rings and hydroxylated sites .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₃₅H₆₄O₇) and fragmentation patterns .
- X-ray crystallography : Optional for absolute stereochemistry determination if crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?
- Meta-analysis : Compare experimental variables (cell line origin, assay duration, solvent used) to identify confounding factors .
- Dose-response replication : Validate results under standardized conditions (e.g., 48-hour exposure, serum-free media) .
- Mechanistic studies : Use transcriptomics or proteomics to identify target pathways (e.g., mitochondrial complex I inhibition) and contextualize variability .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Retrosynthetic analysis : Focus on modular construction of tetrahydrofuran cores and lactone termini .
- Stereocontrol : Use asymmetric catalysis (e.g., Sharpless epoxidation) for challenging stereocenters .
- In-silico screening : Apply molecular docking to predict bioactivity before synthesis, reducing resource waste .
Q. How should researchers address discrepancies in this compound’s reported bioavailability in preclinical models?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolism using LC-MS/MS .
- Formulation adjustments : Test nano-encapsulation or lipid-based carriers to enhance solubility .
- Comparative models : Use both murine and zebrafish models to assess interspecies variability .
Methodological & Reporting Standards
Q. What statistical frameworks are essential for validating this compound’s bioactivity data?
- Power analysis : Predefine sample sizes (n ≥ 3) to ensure detectable effect sizes .
- Error reporting : Include standard deviation (SD) or standard error (SE) for all biological replicates .
- Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates .
Q. How should researchers structure a manuscript on this compound to meet journal guidelines?
- Abstract : Follow the "Background-Purpose-Methods-Results-Discussion" framework .
- Data presentation : Place raw spectra and large datasets in appendices; highlight processed data in figures/tables .
- Ethical compliance : Disclose IRB approval for biological samples and cite primary literature for replicated methods .
Data Interpretation & Theoretical Implications
Q. What analytical approaches are recommended for interpreting this compound’s mixed results in apoptosis assays?
- Flow cytometry : Quantify Annexin V/PI staining to distinguish apoptosis from necrosis .
- Pathway enrichment analysis : Use tools like DAVID or KEGG to identify overrepresented pathways in omics datasets .
- Hermeneutic analysis : Contextualize findings within prior acetogenin studies to hypothesize mechanisms (e.g., ROS modulation) .
Q. How can researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
